molecular formula C22H24Cl2N2OS B12700466 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- CAS No. 178980-30-8

1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)-

Cat. No.: B12700466
CAS No.: 178980-30-8
M. Wt: 435.4 g/mol
InChI Key: TYDMCMGSBYRAAO-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- typically involves multi-step organic reactions. The process may include:

    Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of functional groups: The various functional groups can be introduced through nucleophilic substitution, Friedel-Crafts alkylation, and other organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or enzyme inhibitor.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole, 4,5-dimethyl-2-phenyl: A simpler imidazole derivative with different functional groups.

    1H-Imidazole, 2-methyl-4-nitro: Another imidazole compound with distinct chemical properties.

Uniqueness

1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives.

Properties

CAS No.

178980-30-8

Molecular Formula

C22H24Cl2N2OS

Molecular Weight

435.4 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)sulfanyl-1-methyl-2-(2-phenylmethoxyethyl)-4-propan-2-ylimidazole

InChI

InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(3)20(25-21)9-10-27-14-16-7-5-4-6-8-16/h4-8,11-13,15H,9-10,14H2,1-3H3

InChI Key

TYDMCMGSBYRAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCOCC2=CC=CC=C2)C)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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